2-(1-Hydroxy-1-(o-tolyl)ethyl)phenol
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Overview
Description
2-(1-Hydroxy-1-(o-tolyl)ethyl)phenol is an organic compound with the molecular formula C15H16O2 It is a phenolic compound characterized by the presence of a hydroxyl group attached to a benzene ring, along with a hydroxyethyl group substituted at the ortho position relative to the hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-1-(o-tolyl)ethyl)phenol can be achieved through several methods. One common approach involves the reaction of 2-hydroxystyrene with a catalytic amount of palladium acetate (Pd(OAc)2) in the presence of cesium carbonate (Cs2CO3) under atmospheric pressure of carbon dioxide (CO2). This reaction yields the desired compound in good yield .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxy-1-(o-tolyl)ethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols and reduced phenols.
Substitution: Substituted phenols with various functional groups.
Scientific Research Applications
2-(1-Hydroxy-1-(o-tolyl)ethyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-1-(o-tolyl)ethyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1-Hydroxy-1-(p-tolyl)ethyl)phenol: Similar structure but with a para-substituted tolyl group.
2-(1-Hydroxy-1-(m-tolyl)ethyl)phenol: Similar structure but with a meta-substituted tolyl group.
Uniqueness
2-(1-Hydroxy-1-(o-tolyl)ethyl)phenol is unique due to its ortho-substitution, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its para- and meta-substituted analogs .
Properties
Molecular Formula |
C15H16O2 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-[1-hydroxy-1-(2-methylphenyl)ethyl]phenol |
InChI |
InChI=1S/C15H16O2/c1-11-7-3-4-8-12(11)15(2,17)13-9-5-6-10-14(13)16/h3-10,16-17H,1-2H3 |
InChI Key |
GGLYWLGNJWHSEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)(C2=CC=CC=C2O)O |
Origin of Product |
United States |
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